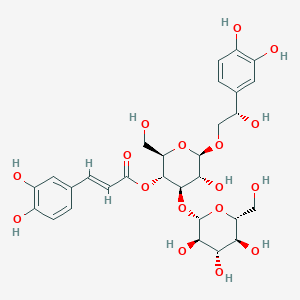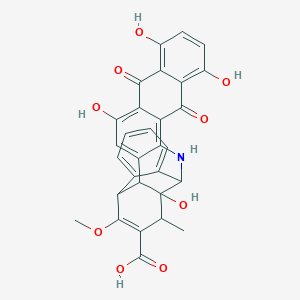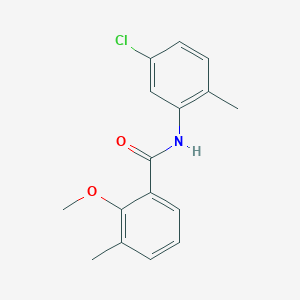![molecular formula C19H29N3O2 B236559 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPP and is synthesized through a complex chemical process. In
Wirkmechanismus
The mechanism of action of DMPP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DMPP has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and immune responses. DMPP also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DMPP has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, DMPP has been shown to induce cell death in cancer cells and inhibit the growth of tumors in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for use in lab experiments. It is a potent compound that can be used at low concentrations, making it cost-effective. DMPP is also relatively stable and can be stored for long periods without degradation. However, DMPP has some limitations for use in lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis. Additionally, DMPP can be toxic at high concentrations, making it important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for research on DMPP. One area of interest is the development of novel DMPP derivatives with improved pharmacological properties. Another area of interest is the investigation of DMPP's potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of DMPP and its potential use in cancer therapy.
Conclusion:
In conclusion, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide is a complex compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP has been shown to have anti-inflammatory, analgesic, and neuroprotective properties and has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, DMPP has been studied for its role in cancer therapy. While DMPP has several advantages for use in lab experiments, it also has some limitations that must be considered. Further research is needed to fully understand the potential of DMPP for therapeutic applications.
Synthesemethoden
The synthesis of DMPP involves a multi-step process that includes the reaction of piperazine with 4-chloro-2,2-dimethylbutanoic acid to form the intermediate product, 4-(2,2-dimethylpropanoyl)piperazine. This intermediate product is then reacted with 4-aminophenyl-2-methylpropanoic acid to form the final product, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide. The synthesis of DMPP requires specialized equipment and expertise, making it a challenging process.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. DMPP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, DMPP has been investigated for its role in cancer therapy due to its ability to induce cell death in cancer cells.
Eigenschaften
Produktname |
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide |
|---|---|
Molekularformel |
C19H29N3O2 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)17(23)20-15-6-8-16(9-7-15)21-10-12-22(13-11-21)18(24)19(3,4)5/h6-9,14H,10-13H2,1-5H3,(H,20,23) |
InChI-Schlüssel |
AOJFVYQUXBJPOV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)






